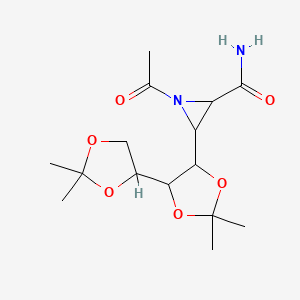![molecular formula C14H13Cl3N2OS B6136215 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanism of action and potential applications.
Wirkmechanismus
The exact mechanism of action of 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone has a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in DNA synthesis and repair, as well as the modulation of certain signaling pathways involved in cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone in laboratory experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a potentially useful tool for investigating the role of these processes in cellular function. However, one limitation of this compound is that it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the development of more selective inhibitors of specific enzymes and signaling pathways, which could help to further elucidate the role of these processes in cellular function. Additionally, this compound could be used in combination with other therapeutic agents to investigate potential synergistic effects. Finally, further studies are needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments, and to develop strategies for minimizing off-target effects.
Synthesemethoden
The synthesis of 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone involves several steps, including the reaction of 2,3,6-trichlorobenzyl chloride with potassium thioacetate to form the corresponding thioester. This thioester is then reacted with propylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of cancer, as well as in studies investigating the role of certain enzymes and signaling pathways in cellular processes.
Eigenschaften
IUPAC Name |
4-propyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2OS/c1-2-3-8-6-12(20)19-14(18-8)21-7-9-10(15)4-5-11(16)13(9)17/h4-6H,2-3,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZNSMIJXRWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=C(C=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)

![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)


![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)

